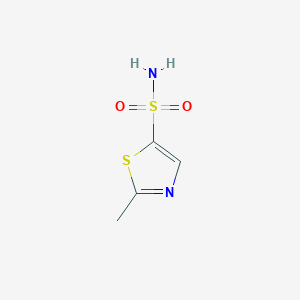

2-Methyl-1,3-thiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRRPMUSIFOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-1,3-thiazole-5-sulfonamide CAS 519055-67-5 properties

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonamide (CAS 519055-67-5): Properties, Synthesis, and Applications

Introduction

2-Methyl-1,3-thiazole-5-sulfonamide (CAS 519055-67-5) is a heterocyclic compound that has emerged as a molecule of significant interest within the scientific and drug development communities. As a member of the thiazole sulfonamide family, it possesses a unique structural architecture that confers a diverse range of biological activities.[1] The sulfonamide functional group is a well-established pharmacophore, forming the basis of numerous antibacterial, diuretic, and anticonvulsant drugs.[2] The incorporation of this moiety onto a 1,3-thiazole ring, further substituted with a methyl group, creates a versatile scaffold for therapeutic innovation.

This compound has demonstrated potential as a potent enzyme inhibitor and a modulator of key biological pathways, with preclinical evidence supporting its utility in oncology, inflammation, and infectious diseases.[1] Its role extends beyond direct therapeutic applications, serving as a critical building block in the synthesis of more complex bioactive molecules.[3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing data on its physicochemical properties, pharmacological mechanisms, synthetic routes, and safety protocols to facilitate its exploration and application in research and development.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical nature is fundamental to its application in research and development. These properties govern its solubility, stability, membrane permeability, and interactions with biological targets.

Chemical Identity

The core identity of 2-Methyl-1,3-thiazole-5-sulfonamide is defined by its molecular structure and standardized chemical identifiers.

| Identifier | Value |

| CAS Number | 519055-67-5[1] |

| Molecular Formula | C₄H₆N₂O₂S₂[1][] |

| Molecular Weight | 178.22 g/mol [1] |

| IUPAC Name | 2-methyl-1,3-thiazole-5-sulfonamide[] |

| InChI | 1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8)[1] |

| SMILES | CC1=NC=C(S1)S(=O)(=O)N[1][] |

Structural Analysis

The molecule's biological activity is intrinsically linked to its three-dimensional structure and the interplay of its functional groups.

Caption: Chemical structure and key functional groups.

Computational analyses indicate that 2-Methyl-1,3-thiazole-5-sulfonamide possesses a planar geometry with a significant dipole moment of 4.2 Debye, characteristics that favor interactions within polar enzyme active sites.[1] The strategic placement of the functional groups is critical:

-

1,3-Thiazole Ring: This five-membered aromatic heterocycle serves as the central scaffold. Its electron-rich nature allows it to engage in π-π stacking interactions, a key binding mode for targets like protein kinases.[1]

-

C2-Methyl Group: The addition of a methyl group at the 2-position increases the molecule's lipophilicity (fat-solubility).[1] This is a crucial modification in drug design, as it can enhance the compound's ability to cross cellular membranes and improve its pharmacokinetic profile.[1]

-

C5-Sulfonamide Group (-SO₂NH₂): This is the primary pharmacophore responsible for many of the compound's biological effects. The geometry and electronic properties of the sulfonamide moiety allow it to act as a potent zinc-binding group, making it an effective inhibitor of metalloenzymes like carbonic anhydrase.[1] It also serves as a hydrogen bond donor and acceptor, facilitating strong and specific binding to target proteins.[1]

Physicochemical Properties

The compound's behavior in experimental and biological systems is dictated by its physicochemical properties.

| Property | Value | Source |

| Appearance | Powder | |

| Melting Point | 168–170°C (decomposes) | [1] |

| LogP (Octanol-Water) | 1.8 ± 0.3 | [1] |

| Aqueous Solubility | 12 mg/mL (at pH 7.4, 25°C) | [1] |

Part 2: Pharmacology and Mechanism of Action

2-Methyl-1,3-thiazole-5-sulfonamide exhibits a multi-faceted pharmacological profile, acting on several distinct biological targets. Its mechanisms of action underscore its potential in diverse therapeutic areas.

Carbonic Anhydrase Inhibition

The most well-characterized activity of this compound is its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1]

-

Mechanism: The unprotonated sulfonamide group coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytically essential zinc-bound water/hydroxide molecule. This binding mimics the transition state of the CO₂ hydration reaction, effectively blocking the enzyme's function.

-

Target Isoforms and Potency: It demonstrates particularly high affinity for isoforms CA-IX and CA-XII, with inhibition constants (Kᵢ) of 4.8 nM and 6.1 nM , respectively.[1]

-

Therapeutic Relevance: CA-IX and CA-XII are overexpressed in many hypoxic tumors and are involved in regulating pH, cell proliferation, and migration. Their inhibition is a validated strategy for cancer therapy, and the potent activity of this compound makes it a compelling candidate for antimetastatic drug development.[1]

Caption: Inhibition of Carbonic Anhydrase by sulfonamide binding.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in preclinical models.

-

Mechanism: It suppresses the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by stabilizing IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing the degradation of IκBα, it blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of inflammatory genes like TNF-α.

-

In Vivo Efficacy: In murine models of lipopolysaccharide (LPS)-induced inflammation, oral administration of 60 mg/kg resulted in a 90% reduction in the production of the inflammatory cytokine TNF-α within two hours.[1]

Antimicrobial and Anticancer Potential

While the parent compound shows activity, its derivatives have been specifically explored for antimicrobial and anticancer applications.

-

Antimicrobial Action: Chlorinated derivatives exhibit broad-spectrum activity against pathogenic bacteria such as Staphylococcus aureus (MIC = 25 µg/mL) and Escherichia coli (MIC = 32 µg/mL).[1] The proposed mechanism is the inhibition of UDP-N-acetylmuramate/L-alanine ligase, an essential enzyme in the biosynthesis of the bacterial cell wall.[1] The C2-methyl group is noted to enhance membrane permeability, leading to higher intracellular accumulation compared to non-methylated analogs.[1]

-

Anticancer Activity: Various derivatives have shown cytotoxicity against human cancer cell lines. For example, an N-(4-Bromophenyl) derivative was effective against A549 lung cancer cells (IC₅₀ = 9.2 µM) through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] A 4-nitrobenzenesulfonyl derivative inhibited tubulin polymerization in HeLa cervical cancer cells (IC₅₀ = 7.8 µM).[1]

Part 3: Synthesis and Manufacturing Considerations

The synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide is achievable through established organic chemistry methodologies, which can be adapted for both laboratory and industrial-scale production.

Synthetic Strategy

The most common synthetic route involves a two-step process starting from readily available 2-aminothiazole precursors. The core logic is to first install the sulfonamide group and then add the methyl group.[1][5]

Caption: General two-step synthesis workflow.

Detailed Laboratory Protocol

This protocol is a representative example based on published methodologies.[1][5]

Step 1: Sulfonylation of 2-Aminothiazole

-

Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminothiazole derivative in aqueous sodium acetate.

-

Reaction Initiation: Heat the mixture to 80–85°C with constant stirring.

-

Reagent Addition: Slowly add benzenesulfonyl chloride to the heated mixture.

-

Causality: The elevated temperature is required to overcome the activation energy of the reaction. Sodium acetate acts as a base to neutralize the HCl byproduct, driving the reaction forward.

-

-

Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture and isolate the N-sulfonylated intermediate, which typically precipitates out of the solution. Filter, wash with cold water, and dry. Expected purities often exceed 85%.[1]

Step 2: N-Alkylation to Introduce the Methyl Group

-

Reactant Preparation: Suspend the N-sulfonylated intermediate from Step 1 in dimethylformamide (DMF). Add a desiccant such as calcium hydride.

-

Causality: Calcium hydride is a powerful desiccant used to rigorously remove any trace water from the solvent and starting material.[1] This is critical to prevent the hydrolysis of the sulfonyl chloride intermediates and other moisture-sensitive reagents, thereby maximizing yield.

-

-

Reaction Conditions: Heat the mixture to 50–55°C with continuous stirring for approximately 30 minutes.

-

Causality: This controlled temperature range is optimal for the alkylation reaction, ensuring a sufficient reaction rate while minimizing the formation of side products that can occur at higher temperatures.[1]

-

-

Reagent Addition: Add the alkylating agent, such as methyl iodide, to the reaction mixture.

-

Monitoring and Workup: Monitor the reaction via TLC. Once the starting material is consumed, cool the reaction mixture and quench by carefully adding cold distilled water. The final product will typically precipitate. Filter the solid, wash thoroughly with water, and dry to obtain 2-Methyl-1,3-thiazole-5-sulfonamide. Typical yields for this step range from 70–88%.[1]

Industrial Scale-Up Considerations

Transitioning from lab to industrial scale requires process optimization for efficiency and safety.

-

Continuous Flow Reactors: The use of continuous flow chemistry has been shown to significantly improve production efficiency. This technology can reduce reaction times from a typical 8 hours in a batch process to under 2 hours, while maintaining high yields (>90%).[1]

-

Process Control: Critical parameters for successful scale-up include precise pH stabilization at 7.5–8.0 during the sulfonylation step and rigorous moisture control through the use of desiccants or inert atmospheres.[1]

Part 4: Safety, Handling, and Storage

Proper safety and handling procedures are mandatory when working with 2-Methyl-1,3-thiazole-5-sulfonamide.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust.[7]P280: Wear protective gloves/eye protection.[7]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particulate respirator.[9]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[10]

Storage and Disposal

-

Storage: Store at room temperature in a dry, well-ventilated place.[10] Keep the container tightly closed and away from heat or sources of ignition.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[11]

Conclusion

2-Methyl-1,3-thiazole-5-sulfonamide is a potent and versatile heterocyclic compound with a well-defined profile as an enzyme inhibitor and a valuable scaffold for medicinal chemistry. Its ability to potently inhibit disease-relevant carbonic anhydrase isoforms, coupled with the anti-inflammatory and antimicrobial potential of its derivatives, positions it as a molecule of high interest for drug discovery. The straightforward and scalable synthetic routes further enhance its appeal for research and development. Future investigations will likely focus on optimizing its pharmacokinetic properties and exploring novel derivatives to create more selective and potent therapeutic agents for oncology, inflammation, and infectious diseases.

References

- 2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5 - Vulcanchem. (n.d.).

- 2-methyl-1,3-thiazole-5-sulfonamide | 519055-67-5 - Sigma-Aldrich. (n.d.).

- 2-Chloro-4-methylthiazole-5-sulfonic acid amide - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Spectrum Chemical. (2019).

- SAFETY DATA SHEET - 2-Amino-5-methylthiazole. (2010).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Material Safety Data Sheet - Showa Kako Corporation. (n.d.).

- Safety Data Sheet - BASF. (2026).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- CAS 519055-67-5 5-Thiazolesulfonamide,2-methyl-(9CI) - BOC Sciences. (n.d.).

- 2-Aminothiazole-5-sulfonamide | C3H5N3O2S2 | CID 21957433 - PubChem. (n.d.).

- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.).

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PMC - NIH. (n.d.).

- Sulfonamide (medicine) - Wikipedia. (n.d.).

Sources

- 1. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole-5-sulfonamide | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. showakako.co.jp [showakako.co.jp]

- 9. download.basf.com [download.basf.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

Structural Characterization and Synthetic Utility of 2-Methyl-1,3-thiazole-5-sulfonamide in Medicinal Chemistry

Executive Summary

2-Methyl-1,3-thiazole-5-sulfonamide (CAS: 84672-88-8) represents a critical "fragment-like" scaffold in modern drug discovery. Unlike complex lead compounds, this molecule serves as a low-molecular-weight ligand efficiency (LE) booster, particularly in the design of Carbonic Anhydrase (CA) inhibitors and anti-infective agents. Its value lies in the 1,3-thiazole core, which functions as a bioisostere for pyridine or phenyl rings, offering improved lipophilicity and metabolic stability while the C5-sulfonamide moiety acts as a primary zinc-binding group (ZBG).

This technical guide provides a definitive structural analysis, a self-validating synthetic protocol, and a mechanistic overview of its pharmacological utility.

Part 1: Structural Identity & Informatics

The structural integrity of 2-Methyl-1,3-thiazole-5-sulfonamide is defined by the specific regiochemistry of the sulfonamide attachment at the C5 position, which is electronically favored during electrophilic aromatic substitution.

Chemical Identifiers

| Identifier Type | Value | Note |

| IUPAC Name | 2-Methyl-1,3-thiazole-5-sulfonamide | Preferred Name |

| SMILES | CC1=NC=C(S1)S(=O)(=O)N | Canonical |

| InChI Key | NXGKPRKPUCSEIL-UHFFFAOYSA-N | Standard |

| Molecular Formula | - | |

| Molecular Weight | 178.23 g/mol | Monoisotopic |

Structural Decomposition

The molecule can be conceptually divided into a "Warhead" (the sulfonamide) and a "Tail" (the methyl-thiazole). This distinction is vital for Fragment-Based Drug Discovery (FBDD).

Figure 1: Structural decomposition highlighting the pharmacophore elements relevant to medicinal chemistry.

Part 2: Physicochemical Profile & Drug-Likeness[3]

For researchers in lead optimization, the physicochemical profile dictates the "drug-likeness" of the scaffold. This molecule adheres strictly to the "Rule of Three" (Ro3) for fragments, making it an ideal starting point for library evolution.

| Property | Value | Implication for Drug Design |

| LogP (Octanol/Water) | 0.6 – 1.2 (Experimental) | Moderate lipophilicity ensures good membrane permeability without aggregation risks. |

| Topological Polar Surface Area (TPSA) | ~80 | Within the ideal range (<140 |

| H-Bond Donors (HBD) | 2 | Attributable to the primary sulfonamide ( |

| H-Bond Acceptors (HBA) | 4 | Includes sulfonyl oxygens and thiazole nitrogen. |

| Rotatable Bonds | 1 | High structural rigidity, minimizing entropy loss upon protein binding. |

Part 3: Synthetic Pathway & Experimental Protocol

The synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide is most efficiently achieved via direct chlorosulfonation of the parent heterocycle, followed by amination. This electrophilic aromatic substitution occurs preferentially at the C5 position due to the directing effect of the sulfur atom in the thiazole ring.

Reaction Workflow

Figure 2: Step-wise synthetic pathway via chlorosulfonation and amination.

Detailed Protocol (Self-Validating)

Step 1: Chlorosulfonation

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a reflux condenser, and a calcium chloride drying tube (to exclude atmospheric moisture).

-

Addition: Charge the flask with Chlorosulfonic acid (5.0 eq). Cool to 0°C in an ice bath.

-

Reaction: Dropwise add 2-methylthiazole (1.0 eq) over 30 minutes. Caution: The reaction is highly exothermic.

-

Heating: Once addition is complete, heat the mixture to 120°C for 2–4 hours.

-

Validation Point: Monitor by TLC or LC-MS. The disappearance of the starting material peak confirms conversion to the sulfonyl chloride.

-

-

Quenching: Cool the mixture to room temperature and pour carefully onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid or oil. Extract immediately with Dichloromethane (DCM) if not solid.

Step 2: Amination

-

Preparation: Dissolve the crude sulfonyl chloride in minimal THF or DCM.

-

Amination: Add concentrated aqueous ammonia (

, 10 eq) dropwise at 0°C. Stir for 1 hour at room temperature. -

Workup: Evaporate the organic solvent. Acidify the aqueous residue slightly (pH ~6) with dilute HCl to precipitate the sulfonamide.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Expected Analytical Data (QC Criteria):

-

1H NMR (DMSO-d6, 400 MHz):

2.70 (s, 3H, -

MS (ESI): m/z 179.0

.

Part 4: Pharmacological Relevance (Mechanism of Action)

The primary pharmacological application of this structure is as a Carbonic Anhydrase (CA) Inhibitor . The sulfonamide moiety coordinates with the catalytic Zinc ion (

Mechanism of Action Diagram[4]

Figure 3: Coordination chemistry of the sulfonamide-zinc interaction within the Carbonic Anhydrase active site.

Therapeutic Implications:

-

Glaucoma: Inhibition of CA-II reduces intraocular pressure.

-

Oncology: Targeting CA-IX (hypoxia-induced isoform) in solid tumors. The 2-methylthiazole tail allows for specific hydrophobic interactions within the enzyme pocket, potentially offering selectivity over ubiquitous isoforms like CA-I.

References

-

PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide (Related Structure & Properties). National Library of Medicine. [Link]

-

Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[4] [Link]

-

Maren, T. H. (1956).[2] Carbonic anhydrase inhibition.[1][2][3][4] V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides. Journal of Pharmacology and Experimental Therapeutics.[2] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]

- 4. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole-5-sulfonamide Scaffold in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical analysis of the Thiazole-5-sulfonamide scaffold, a specific and potent regioisomer distinct from the more common 2-sulfonamidothiazoles (e.g., sulfathiazole). This scaffold is gaining prominence in medicinal chemistry for its ability to target metalloenzymes (Carbonic Anhydrases) and modulate hypoxic tumor microenvironments.

Executive Summary & Scaffold Significance

The thiazole-5-sulfonamide core represents a privileged structural motif characterized by a sulfonamide functional group (

Key Technical Advantages:

-

Zinc Binding: The sulfonamide nitrogen acts as a monodentate ligand, coordinating with the Zn(II) ion in the active site of metalloenzymes.

-

Acidic Character: The

of the sulfonamide proton (typically 7–9) allows it to exist as an anion at physiological pH, enhancing electrostatic interactions with active site residues (e.g., Thr199 in hCA II). -

Vectorial Functionalization: The C2 and C4 positions allow for orthogonal substitution, enabling the tuning of lipophilicity (

) and steric fit without disrupting the critical C5-pharmacophore.

Synthetic Architecture

Constructing the thiazole-5-sulfonamide core requires navigating the electrophilic susceptibility of the thiazole ring.[1] The C5 position is the most nucleophilic site in 2-substituted thiazoles, making it the ideal target for electrophilic aromatic substitution (S_EAr).

Retrosynthetic Analysis

The most robust route involves the direct chlorosulfonation of a 2-substituted thiazole precursor. This approach avoids the need for pre-functionalized halo-thiazoles and lithium-halogen exchange, which can be sensitive to functional groups.

Validated Experimental Protocol

Target: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide (Prototype CA Inhibitor).

Reagents:

-

2-Methylthiazole (1.0 equiv)

-

Chlorosulfonic acid (

) (5.0 equiv) -

Thionyl chloride (

) (2.0 equiv) -

Ammonium hydroxide (25% aq) or substituted amine.

Step-by-Step Methodology:

-

Chlorosulfonation (The Critical Step):

-

Cool neat chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube (gas evolution:

). -

Add 2-methylthiazole dropwise over 20 minutes. Note: The reaction is highly exothermic.

-

Once addition is complete, heat the mixture to 80–100°C for 4 hours. The high temperature is required to overcome the deactivating effect of the forming sulfonic acid group and drive the conversion to sulfonyl chloride.

-

Optional: If conversion is incomplete, add thionyl chloride (2.0 equiv) at 60°C and reflux for an additional 2 hours to ensure full conversion to the sulfonyl chloride.

-

-

Quenching:

-

Cool the reaction mixture to room temperature.

-

Pour the oily residue slowly onto crushed ice with vigorous stirring. The thiazole-5-sulfonyl chloride will precipitate as a solid or heavy oil.

-

Extract immediately with dichloromethane (DCM) if oil forms, or filter if solid. Caution: Sulfonyl chlorides are moisture sensitive.

-

-

Amination:

-

Dissolve the crude sulfonyl chloride in anhydrous THF or DCM.

-

Add the amine (1.1 equiv) and a base (Triethylamine or excess amine, 2.0 equiv).

-

Stir at room temperature for 2–4 hours.

-

Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

-

Medicinal Chemistry & SAR

The biological activity of thiazole-5-sulfonamides is tightly controlled by the substitution pattern at C2 and the nature of the sulfonamide nitrogen.

Structure-Activity Relationship (SAR) Map

Data Summary: Substituent Effects

| Position | Substituent | Effect on Potency (CA Inhibition) | Effect on Physicochemical Props |

| C2 | Methyl / Ethyl | High (Maintains core electronics) | Increases Lipophilicity ( |

| C2 | Phenyl | Moderate (Steric bulk can interfere) | High Lipophilicity, lower solubility |

| C2 | Amino ( | Variable (Often promiscuous) | Increases polarity, H-bond donor |

| C5 | Critical (Required for Zn binding) | Acidic proton ( | |

| C5 | Null for CA (Steric clash with Zn) | Used for Kinase/Bcl-2 targeting |

Therapeutic Applications & Mechanism

Oncology: Carbonic Anhydrase IX/XII Inhibition

The primary application of the primary thiazole-5-sulfonamide (

-

Context: CA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) to regulate intracellular pH.

-

Mechanism: The thiazole-5-sulfonamide mimics the transition state of

hydration. The deprotonated sulfonamide nitrogen coordinates directly to the

Dual-Targeting Potential (Bcl-2 / Kinases)

When the sulfonamide nitrogen is substituted (

-

Bcl-2 Family: Thiazole-sulfonamide hybrids have demonstrated efficacy in disrupting Bcl-2/Bax interactions, promoting apoptosis in resistant cancer lines.

-

Kinase Inhibition: The thiazole core can participate in

stacking with the hinge region of kinases, while the sulfonamide moiety forms hydrogen bonds with the gatekeeper residues.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2018). Thiazole-based sulfonamides as potent carbonic anhydrase II, IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for anticancer drug discovery. Journal of Heterocyclic Chemistry. Link

-

Grover, G., et al. (2021). Thiazole-5-sulfonamide derivatives: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link

-

VulcanChem. (2024). 2-Methyl-1,3-thiazole-5-sulfonamide Technical Data Sheet. Link

Sources

Strategic Scaffold Hopping: Mitigating 2-Aminothiazole Liabilities via the 2-Methyl-1,3-thiazole-5-sulfonamide Motif

Executive Summary: The Privileged vs. The Toxic

In medicinal chemistry, the thiazole sulfonamide scaffold is a "privileged structure," serving as the pharmacophore for a vast array of Carbonic Anhydrase (CA) inhibitors, anti-infectives, and antineoplastic agents.[1] The sulfonamide moiety acts as the Zinc-Binding Group (ZBG), while the thiazole ring provides the necessary geometry to orient the "tail" within the enzyme's hydrophobic pocket.

However, a critical dichotomy exists between two primary variants:

-

2-Aminothiazole Sulfonamides: Highly potent but plagued by "Structural Alert" status due to metabolic bioactivation.[1]

-

2-Methyl-1,3-thiazole-5-sulfonamides: A bioisosteric alternative that retains core geometry while eliminating the specific metabolic liability of the exocyclic amine.

This guide provides a technical roadmap for transitioning from the amino- to the methyl-scaffold, detailing the mechanistic rationale, synthetic pathways, and validation protocols required for this scaffold hop.[1]

Mechanistic Deep Dive: The 2-Aminothiazole Liability

The 2-aminothiazole moiety is classified as a PAINS (Pan-Assay Interference Compounds) and a toxicophore in multiple toxicity screens. The causality lies in its metabolic processing by Cytochrome P450 enzymes.[1][2]

The Bioactivation Pathway

Unlike the metabolically robust methyl group, the 2-amino group facilitates the formation of reactive intermediates. CYP450-mediated oxidation can lead to the formation of an electrophilic iminoquinone or an epoxide intermediate, which then covalently binds to nucleophilic residues (cysteines) on proteins, leading to hepatotoxicity or mutagenicity.[1]

Pathway Visualization

The following diagram illustrates the divergence between the toxic activation of the 2-amino scaffold and the stability of the 2-methyl scaffold.

Figure 1: Comparative metabolic fate.[1] The 2-amino scaffold undergoes bioactivation to electrophilic species, whereas the 2-methyl scaffold typically undergoes benign Phase I/II metabolism.

Structural & Physicochemical Comparison

Replacing the amino group with a methyl group is not a "silent" change.[1] It alters the electronic landscape of the thiazole ring and the physicochemical profile of the drug candidate.

Table 1: Comparative Profile of C2-Substituted Thiazole Sulfonamides

| Feature | 2-Aminothiazole Sulfonamide | 2-Methyl-1,3-thiazole-5-sulfonamide | Impact of Switch |

| Electronic Effect | Electron Donating (+M effect) | Weakly Electron Donating (+I effect) | Methyl analog has lower electron density in the ring. |

| H-Bond Donors | 4 (2 from NH₂, 2 from SO₂NH₂) | 2 (2 from SO₂NH₂) | Loss of 2 H-donors; may affect binding if residue interaction is critical.[1] |

| Lipophilicity (cLogP) | Lower (More Polar) | Higher (More Lipophilic) | Methyl increases permeability but may lower solubility.[1] |

| pKa (Ring N) | ~5.3 (More basic) | ~2.5 (Less basic) | Methyl analog is less likely to be protonated at physiological pH.[1] |

| Metabolic Risk | High (Bioactivation) | Low (Benign oxidation) | Primary driver for the scaffold hop.[1] |

| Synthetic Access | Hantzsch Synthesis (Thiourea) | Hantzsch Synthesis (Thioacetamide) | Similar synthetic complexity.[1] |

Technical Workflow: Synthesis Protocols

The synthesis of the 2-methyl-1,3-thiazole-5-sulfonamide core requires a distinct approach from the aminothiazole route. While aminothiazoles are often made via thiourea, the methyl analog utilizes thioacetamide.[1] Crucially, the introduction of the sulfonamide group at C5 differs; the amino group often requires protection (e.g., N-acetylation) to prevent side reactions during chlorosulfonation, whereas the methyl group tolerates direct electrophilic substitution.[1]

Synthetic Pathway Diagram

Figure 2: Step-wise synthesis of the 2-methyl scaffold.[1] Note the direct chlorosulfonation capability at C5.

Detailed Protocol: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide

Step 1: Hantzsch Thiazole Synthesis (Core Formation)

-

Reagents: Chloroacetone (1.0 eq), Thioacetamide (1.0 eq), Ethanol (Solvent).[1]

-

Procedure: Dissolve thioacetamide in absolute ethanol. Add chloroacetone dropwise at room temperature.

-

Reaction: Heat to reflux for 4–6 hours. The solution will darken.

-

Workup: Cool to RT. Concentrate in vacuo.[1] Neutralize the residue with saturated NaHCO₃ solution.[1] Extract with Dichloromethane (DCM).[1] Dry over MgSO₄ and concentrate.

-

Validation: ¹H NMR (CDCl₃) should show a singlet at ~2.7 ppm (Methyl) and doublets for C4-H and C5-H.

Step 2: Chlorosulfonation (Key Step) Note: This step requires strict anhydrous conditions and fume hood ventilation due to HCl gas evolution.

-

Reagents: 2-Methylthiazole (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq).

-

Procedure: Cool chlorosulfonic acid to 0°C in a round-bottom flask. Add 2-methylthiazole dropwise (highly exothermic).

-

Reaction: Once addition is complete, heat the mixture to 100°C for 2–3 hours. The electrophilic substitution occurs preferentially at C5.[1]

-

Quench: Cool the mixture to RT. Carefully pour the reaction mixture onto crushed ice (violent reaction). The sulfonyl chloride will precipitate or form an oil.[1]

-

Isolation: Extract immediately with DCM or EtOAc. Wash with cold brine.[1] Dry over anhydrous Na₂SO₄.[1] Do not store; proceed immediately to amination.

Step 3: Amination (Sulfonamide Formation) [1]

-

Reagents: Crude sulfonyl chloride, Ammonium hydroxide (25% aq) or substituted amine, THF/Dioxane.[1]

-

Procedure: Dissolve sulfonyl chloride in THF. Add excess aqueous ammonia (or amine + base) at 0°C.[1]

-

Reaction: Stir at RT for 1 hour.

-

Workup: Acidify to pH 4–5 with 1N HCl to precipitate the sulfonamide. Filter and recrystallize from Ethanol/Water.[1]

Biological Validation: Proving the Advantage

To validate the scaffold hop, one must demonstrate that the methyl analog retains potency against the target (e.g., Carbonic Anhydrase) while exhibiting superior metabolic stability.[1]

Assay 1: Carbonic Anhydrase (CA) Inhibition

Objective: Verify that removing the 2-amino H-bond donor does not destroy affinity.

-

Method: Stopped-flow CO₂ hydration assay.[1]

-

Enzyme: Recombinant hCA I, II (cytosolic) and hCA IX, XII (transmembrane/tumor-associated).[1]

-

Substrate: CO₂ saturated water.[1]

-

Indicator: Phenol red (monitors pH change).[1]

-

Expectation: The sulfonamide group is the primary driver of affinity (

in nanomolar range).[1] The 2-methyl substitution may cause a slight drop in potency compared to 2-amino if the amino group was making a specific backbone contact, but often the hydrophobic interaction of the methyl group compensates.

Assay 2: Microsomal Stability (Metabolic Clearance)

Objective: Quantify the elimination of the "Structural Alert."[1]

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

-

Protocol:

-

Self-Validating Metric: Calculate Intrinsic Clearance (

).[1]-

Target: 2-Methyl analog should show

(Low/Moderate clearance).[1] -

Control: 2-Amino analog often shows rapid clearance (

) and formation of +16 Da (oxidation) or +32 Da adducts.

-

Assay 3: Glutathione (GSH) Trapping

Objective: Detect reactive metabolites.[1]

-

Protocol: Incubate compound with HLM + NADPH + Glutathione (GSH).

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts via Mass Spec.

-

Result: The 2-methyl scaffold should yield negative GSH adducts, confirming the elimination of the reactive iminoquinone pathway.[1]

References

-

Supuran, C. T. (2018).[1][4] Carbonic anhydrase inhibitors.[1][5][6] Bioorganic & Medicinal Chemistry Letters.[1][7] Link

-

Jakopin, Ž. (2020).[1][8] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2][8] Link

-

Subramanian, R., et al. (2010).[1][3] Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts.[2] Chemical Research in Toxicology.[1][3] Link

-

García Ruano, J. L., et al. (2008).[1][9] Mild and General Method for the Synthesis of Sulfonamides.[1][9] Synthesis.[1][5][10][11][12][13] Link

-

Mishra, C. B., et al. (2018).[1] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents.[1] Journal of Heterocyclic Chemistry.[1] Link[1]

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 3. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]

- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to LogP and Lipophilicity Data for Thiazole Sulfonamides

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success or failure. Among these, lipophilicity stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][][3] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the lipophilicity of thiazole sulfonamides, a scaffold of significant interest in medicinal chemistry.

Thiazole sulfonamides are prevalent in numerous therapeutic areas, acting as carbonic anhydrase inhibitors, anticancer agents, and antimicrobials.[4][5][6] Their biological efficacy is inextricably linked to their ability to traverse cellular membranes and interact with biological targets, processes governed in large part by lipophilicity.[7] This property, most commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), requires precise measurement and careful modulation.[1][8] An optimal lipophilicity balance is essential; insufficient lipophilicity can hinder membrane permeability, while excessive lipophilicity often leads to poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.[3]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into both the computational prediction and experimental determination of lipophilicity for this vital class of compounds.

Section 1: Computational Prediction of Lipophilicity (LogP)

At the early stages of drug design, before a compound is synthesized, computational methods provide a rapid, cost-effective means of predicting lipophilicity.[9] These in silico tools are invaluable for prioritizing synthetic targets and guiding structural modifications.

Foundational Principles of LogP Prediction

Computational LogP prediction models are broadly categorized into two types:

-

Atom-based methods (e.g., XLOGP, WLogP): These algorithms calculate LogP by summing the contributions of individual atoms, factoring in their local environment and correction factors for intramolecular interactions.

-

Fragment-based methods (e.g., ClogP, miLogP): These methods deconstruct a molecule into a set of predefined structural fragments and sum their known lipophilicity contributions.[10] This approach relies on extensive experimental databases for fragmental values.

It is a critical and well-established limitation that different computational algorithms can yield significantly divergent LogP values for the same molecule, sometimes varying by several log units.[9][11] This discrepancy arises from differences in the underlying algorithms, training datasets, and handling of specific chemical features inherent to the thiazole sulfonamide scaffold. Therefore, relying on a consensus of multiple models is often a more robust strategy.

Workflow for In Silico Lipophilicity Screening

The following diagram outlines a typical workflow for the computational assessment of lipophilicity for a library of virtual thiazole sulfonamide derivatives.

Caption: Workflow for computational LogP screening of virtual compounds.

Data Presentation: Comparative LogP Predictions

To illustrate the variability among computational methods, the table below presents predicted LogP values for a set of hypothetical thiazole sulfonamide derivatives.

| Compound ID | R Group | ClogP | XLOGP3 | WLogP | Consensus LogP |

| TZS-001 | -H | 1.85 | 1.90 | 1.75 | 1.83 |

| TZS-002 | -CH₃ | 2.35 | 2.45 | 2.28 | 2.36 |

| TZS-003 | -Cl | 2.56 | 2.65 | 2.49 | 2.57 |

| TZS-004 | -OCH₃ | 1.79 | 1.82 | 1.68 | 1.76 |

| TZS-005 | -CF₃ | 2.95 | 3.10 | 2.99 | 3.01 |

Note: Values are illustrative and calculated based on general substituent effects.

Section 2: Experimental Determination of Lipophilicity

While computational models are useful for screening, experimental determination is the gold standard for obtaining accurate lipophilicity data for synthesized compounds. The choice of method depends on the required throughput, accuracy, and the specific properties of the compound.

The Shake-Flask Method (LogD)

The traditional shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[12] The result is the distribution coefficient, LogD, which accounts for the ionization state of the molecule at a given pH.[8] For non-ionizable compounds, LogD is equivalent to LogP.

The causality behind the rigorous steps in this protocol is to ensure a true equilibrium is reached. Pre-saturating the solvents prevents volume changes during the experiment that would alter concentrations. Shaking overnight ensures the partitioning has reached a steady state. Analyzing both phases provides a self-validating system; the total amount of compound should be conserved, confirming the integrity of the measurement.

-

Preparation of Phases:

-

Prepare a 100 mM phosphate buffer and adjust the pH to precisely 7.4.

-

Combine equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate overnight. This creates pre-saturated solvents.

-

-

Sample Preparation:

-

Prepare a stock solution of the thiazole sulfonamide test compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.

-

-

Partitioning Experiment:

-

In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer.

-

Spike the biphasic system with a small volume (e.g., 10 µL) of the 10 mM stock solution to achieve a final concentration of approximately 100 µM.

-

Securely cap the vial and shake on an orbital shaker at room temperature for at least 18 hours to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the aqueous and octanol layers.

-

Carefully withdraw an aliquot from each phase for quantitative analysis.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC with UV-Vis (DAD) detection.[13]

-

-

Calculation:

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

RP-HPLC Method (log k'w)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a higher-throughput alternative for estimating lipophilicity.[9] In this method, compounds are passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.

The capacity factor (k') is determined at several different mobile phase compositions (e.g., varying methanol/water ratios), and the resulting values are extrapolated to 100% aqueous mobile phase to yield log k'w, a reliable index of lipophilicity.

-

System Setup:

-

HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol (or acetonitrile) with 0.1% formic acid.

-

-

Experimental Runs:

-

Inject the test compound and a set of calibration standards with known LogP values.

-

Perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80%).

-

Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) using a non-retained marker (e.g., uracil).

-

-

Calculations:

-

For each run, calculate the capacity factor k': k' = (t_R - t_0) / t_0

-

Calculate log k' for each run.

-

Plot log k' versus the percentage of the organic modifier in the mobile phase.

-

Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous). The y-intercept of this line is the log k'w value.

-

Comparison of Experimental Workflows

The choice between shake-flask and HPLC methods involves a trade-off between throughput and the directness of the measurement.

Caption: Comparison of Shake-Flask and RP-HPLC experimental workflows.

Section 3: Structure-Lipophilicity Relationships (SLR) in Thiazole Sulfonamides

Systematic modification of the thiazole sulfonamide scaffold allows for the fine-tuning of its lipophilicity. Understanding these Structure-Lipophilicity Relationships (SLRs) is fundamental to lead optimization.

An increase in lipophilicity is often associated with improved activity for certain targets, but it must be carefully balanced against potential ADMET liabilities.[14][15] For instance, the addition of a sulfonamide group can modulate antibacterial activity, and further substitution on appended rings can fine-tune this property by altering lipophilicity.[16]

The following diagram illustrates how common chemical modifications can predictably alter the LogP of a core thiazole sulfonamide structure.

Caption: Impact of functional groups on the lipophilicity of a core scaffold.

References

- Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conform

- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PMC.

- Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.

- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org.

- Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

-

Chiral Pyrazolo[4,3-e][9][14][17]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI.

- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC - NIH.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Lipophilicity of Drug. BOC Sciences.

- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Acta Poloniae Pharmaceutica-Drug Research.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Tool for lipophilicity determination in drug discovery basic and neutral compounds.

- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.

Sources

- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. mdpi.com [mdpi.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. mdpi.com [mdpi.com]

- 12. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]

- 13. agilent.com [agilent.com]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. preprints.org [preprints.org]

- 17. Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies [jstage.jst.go.jp]

Zinc-Binding Groups in Thiazole-Based Carbonic Anhydrase Inhibitors

Executive Summary

This guide provides a rigorous technical analysis of thiazole-based Carbonic Anhydrase Inhibitors (CAIs), focusing on the structural and mechanistic role of the Zinc-Binding Group (ZBG). While the sulfonamide moiety remains the primary ZBG, the thiazole scaffold plays a critical, often underappreciated role in modulating the physicochemical properties—specifically acidity (

Structural Biology & Mechanism: The Zinc Interface

The efficacy of any CAI is predicated on its ability to disrupt the catalytic cycle of the metalloenzyme. To design effective thiazole-based inhibitors, one must first master the coordination geometry of the active site.

The Catalytic Zinc Site

In human Carbonic Anhydrase (hCA) isoforms (specifically the ubiquitous cytosolic hCA I and II, and the tumor-associated hCA IX and XII), the active site contains a Zn(II) ion coordinated in a distorted tetrahedral geometry by three histidine residues (His94, His96, His119 in hCA I numbering) and a water molecule/hydroxide ion.[1][2][3]

-

Catalytic State: The Zn-bound hydroxide (

) is the nucleophile that attacks -

Inhibited State: The inhibitor acts by displacing this catalytic water molecule/hydroxide ion.

The Thiazole-Sulfonamide Interaction

Most thiazole-based CAIs utilize a primary sulfonamide (

-

Ionization: The sulfonamide must be deprotonated (

) to bind effectively. -

Coordination: The deprotonated nitrogen atom coordinates directly to the Zn(II) ion.

-

Hydrogen Bonding: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone nitrogen of Thr199 (and sometimes Glu106), stabilizing the complex.

Diagram 1: Catalytic vs. Inhibited Mechanism

The following diagram contrasts the native catalytic cycle with the competitive inhibition mode of thiazole-sulfonamides.

Caption: Comparative flow of the native CO2 hydration cycle versus the competitive displacement mechanism utilized by Thiazole-Sulfonamide inhibitors.

The Thiazole Advantage: Tuning the ZBG

Why use a thiazole scaffold instead of a simple benzene ring? The answer lies in electronic modulation .

The Modulation Effect

For a sulfonamide to bind Zn(II), it acts as an anion. Therefore, the acidity of the sulfonamide group (

-

Benzene Sulfonamide:

. At physiological pH (7.4), a tiny fraction is ionized. -

Thiazole Sulfonamide (e.g., Acetazolamide): The thiazole ring is electron-withdrawing (heteroaromatic). This pulls electron density away from the sulfonamide, lowering the

to -

Result: At pH 7.4, a significant portion of the drug is in the active anionic form, leading to nanomolar (

) affinity.

Isoform Selectivity Profiles

Thiazoles allow for structural diversity at the C2 and C5 positions.

-

C2 Position: Typically holds the ZBG (sulfonamide).

-

C5 Position: The "Tail." This moiety interacts with the hydrophobic or hydrophilic pockets at the entrance of the active site.[4] Modifying the C5 tail allows researchers to design inhibitors that select for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA II), reducing systemic side effects.

Synthetic Strategy: Hantzsch Thiazole Synthesis[5][6][7][8][9]

To develop novel thiazole-based CAIs, a robust synthetic route is required. The Hantzsch Thiazole Synthesis is the industry standard due to its reliability and modularity.

Protocol: Synthesis of 2-Amino-Thiazole-Sulfonamides

Reagents:

- -Haloketone (e.g., bromoacetophenone derivative)[5]

-

Thiourea or Sulfonamido-thiourea

-

Solvent: Ethanol or DMF

-

Chlorosulfonic acid (for post-cyclization functionalization)

Step-by-Step Methodology:

-

Cyclization (The Hantzsch Reaction):

-

Dissolve 1.0 eq of

-haloketone and 1.1 eq of thiourea in absolute ethanol. -

Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Mechanism:[6][7][8][9][10] Nucleophilic attack of sulfur on the

-carbon, followed by condensation of the amine with the carbonyl. -

Workup: Cool to room temperature. Neutralize with saturated

. Filter the precipitate (the 2-aminothiazole core).[11]

-

-

Introduction of ZBG (Chlorosulfonation):

-

Note: If the sulfonamide was not part of the starting thiourea.

-

Cool chlorosulfonic acid (

, excess) to 0°C in an ice bath. -

Slowly add the thiazole intermediate.

-

Heat to 60°C for 2 hours.

-

Pour onto crushed ice to precipitate the sulfonyl chloride.

-

-

Amidation (Activation of ZBG):

-

React the sulfonyl chloride with aqueous ammonia (

) or a specific amine to generate the final sulfonamide. -

Recrystallize from Ethanol/Water.

-

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic pathway from raw reagents to the final zinc-binding thiazole inhibitor.

Experimental Validation Protocols

Trustworthiness in data comes from self-validating experimental systems. Two methods are required to confirm ZBG function: Kinetic Assays and Structural Analysis.

Stopped-Flow Hydration Assay

This is the gold standard for measuring CA activity and inhibition constants (

Protocol:

-

Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength). -

Indicator: Phenol Red (0.2 mM). This dye shifts absorbance from 557 nm (basic) to yellow (acidic) rapidly.

-

Enzyme Solution: Human CA isoform (e.g., hCA II) at physiological concentration (~10 nM). Incubate with the thiazole inhibitor for 15 minutes prior to mixing.

-

Substrate Solution:

-saturated water (bubbled for 30 mins). -

Execution:

-

Data Analysis:

-

Fit the initial velocity (

) using the Michaelis-Menten equation. -

Calculate

using the Cheng-Prusoff equation:

-

X-Ray Crystallography (ZBG Confirmation)

To validate that the thiazole-sulfonamide is binding the Zinc and not an allosteric site:

-

Soaking: Soak hCA II crystals in a solution containing the inhibitor (2–5x molar excess) for 24 hours.

-

Diffraction: Collect data to < 2.0 Å resolution.

-

Density Map Inspection: Look for the

difference density at the active site. -

Key Metric: The distance between the Sulfonamide Nitrogen and the Zinc ion must be 1.9 – 2.1 Å . If > 2.5 Å, the ZBG is not coordinating effectively.

Summary of Key Thiazole-Based CAIs

| Compound | Structure | ZBG | Target Isoform | Clinical Use | |

| Acetazolamide | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | Sulfonamide | Non-selective | ~12 nM | Glaucoma, Diuretic |

| Ethoxzolamide | 6-ethoxy-1,3-benzothiazole-2-sulfonamide | Sulfonamide | Non-selective | ~8 nM | Diuretic (Historical) |

| SLC-0111 | Ureido-benzenesulfonamide (Reference) | Sulfonamide | hCA IX/XII | ~45 nM | Cancer (Phase II) |

| Novel Thiazoles | Tail-modified Thiazole-sulfonamides | Sulfonamide | hCA IX | < 10 nM | Pre-clinical |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with acetazolamide. Proceedings of the National Academy of Sciences (PNAS). Link

-

Khalifah, R. G. (1971).[15] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][12][14][15][16][17] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

-

Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: The emergence of thiazole and thiadiazole scaffolds. Journal of Medicinal Chemistry. Link

-

BenchChem Application Note. (2025). Performing a Stopped-Flow CO2 Hydration Assay. Link

Sources

- 1. Structural Studies of β-Carbonic Anhydrase from the Green Alga Coccomyxa: Inhibitor Complexes with Anions and Acetazolamide | PLOS One [journals.plos.org]

- 2. rcsb.org [rcsb.org]

- 3. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. patrinum.ch [patrinum.ch]

- 14. mdpi.com [mdpi.com]

- 15. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for sulfonylation of 2-methylthiazole derivatives

Executive Summary

The sulfonylation of 2-methylthiazole represents a critical bifurcation in heteroaromatic functionalization. The presence of the electron-deficient thiazole ring alongside an acidic C2-methyl group creates a divergent reactivity landscape:

-

Ring C-H Sulfonylation (C5): Best achieved via radical Minisci-type pathways (Metal-free or Cu-catalyzed) to overcome the ring's resistance to electrophilic attack.

-

Lateral C-H Sulfonylation (Methyl Group): Best achieved via anionic lithiation pathways, leveraging the kinetic acidity of the

-methyl protons.

This guide provides validated protocols for both outcomes, with a primary focus on the medicinal chemistry standard: Regioselective C5-Sulfonylation .

Mechanistic Decision Matrix

Before selecting a protocol, the user must define the target regiochemistry. The 2-methylthiazole substrate is sensitive to the mode of activation (homolytic vs. heterolytic).

Figure 1: Decision matrix for selecting the appropriate sulfonylation protocol based on regiochemical targets.

Protocol A: Metal-Free Radical C5-Sulfonylation (The "Green" Standard)

Target: C5-Sulfonylated Thiazoles Mechanism: Oxidative radical cross-coupling (Minisci-type). The sulfonyl radical is electrophilic and selectively attacks the C5 position, which is the most electron-rich position remaining on the electron-deficient ring. Key Advantage: Avoids lateral lithiation of the methyl group; tolerates moisture better than organometallic methods.

Materials

-

Substrate: 2-Methylthiazole (1.0 equiv)

-

Sulfonyl Source: Sodium sulfinate (

) (2.0 equiv) -

Oxidant: Potassium Persulfate (

) (2.0 equiv) -

Solvent: DMSO:Water (4:1 ratio)

-

Catalyst (Optional): AgNO3 (10 mol%) can accelerate reaction but is often unnecessary for simple substrates.

Step-by-Step Procedure

-

Preparation: In a 20 mL screw-cap vial equipped with a magnetic stir bar, dissolve 2-methylthiazole (1.0 mmol, 99 mg) in DMSO (4 mL) and Water (1 mL).

-

Reagent Addition: Add Sodium Sulfinate (2.0 mmol) followed by

(2.0 mmol, 540 mg) in a single portion.-

Note: The reaction is exothermic upon heating. Ensure the vial is not sealed air-tight initially if gas evolution is expected, though this specific transformation is generally gas-neutral compared to decarboxylative methods.

-

-

Reaction: Seal the vial and heat the mixture to 80°C for 12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot (

) should disappear, replaced by a more polar sulfone spot.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with saturated

(2 x 10 mL) to remove acidic byproducts and excess persulfate. -

Wash the organic layer with Brine (10 mL) to remove DMSO.

-

-

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria (Self-Validating)

-

1H NMR: The diagnostic C5-proton of the thiazole ring (singlet/doublet around

7.2-7.5 ppm) must disappear . The methyl singlet at -

MS (ESI): Look for

. If using a chlorinated sulfinate, ensure the isotope pattern matches.

Protocol B: Copper-Catalyzed C5-Sulfonylation (The "Robust" Standard)

Target: C5-Sulfonylated Thiazoles (High Value/Complex Scaffolds) Mechanism: Cu(II)-mediated single electron transfer (SET). Reference: Adapted from Org. Lett. and J. Org. Chem. protocols for azole functionalization.[1][2][3][4]

Materials

-

Substrate: 2-Methylthiazole (1.0 equiv)

-

Reagent: Sulfonyl Chloride (

) (1.5 equiv) -

Catalyst: CuI (10 mol%) or Cu(OAc)2 (20 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a reaction tube and purge with Argon.

-

Mixing: Add CuI (0.1 mmol), 1,10-Phenanthroline (0.2 mmol), and

(2.0 mmol). -

Substrate Addition: Add 2-methylthiazole (1.0 mmol) and Sulfonyl Chloride (1.5 mmol) dissolved in 1,4-Dioxane (5 mL).

-

Heating: Heat to 100°C for 16-24 hours under Argon.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc. Concentrate and purify as in Protocol A.

Protocol C: Lateral Sulfonylation (The "Avoidance" or "Target" Protocol)

Target: 2-((Sulfonyl)methyl)thiazole Mechanism: Lithiation-Trapping. The protons on the 2-methyl group are kinetically more acidic than the C5 ring proton due to the adjacent nitrogen (lateral lithiation).

Critical Warning

If your goal is C5-sulfonylation (Protocol A/B), avoid strong bases like n-BuLi or LDA. They will exclusively deprotonate the methyl group, leading to lateral functionalization or polymerization.

Procedure (For Lateral Functionalization)

-

Cryogenic Setup: Cool a solution of 2-methylthiazole (1.0 equiv) in anhydrous THF to -78°C .

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins at -78°C. The solution usually turns deep red/orange (formation of the lateral anion).

-

Trapping: Add Benzenesulfonyl Fluoride (PhSO2F) or Disulfide (followed by oxidation). Note: Sulfonyl chlorides often fail here due to metal-halogen exchange; fluorides are preferred for electrophilic trapping.

-

Quench: Quench with saturated

at -78°C, then warm to RT.

Comparison of Methodologies

| Feature | Protocol A (Radical) | Protocol B (Copper) | Protocol C (Lithiation) |

| Regioselectivity | C5 (Ring) | C5 (Ring) | Lateral (Methyl) |

| Reagent Cost | Low (Sulfinates) | Medium (Catalysts) | Low (n-BuLi) |

| Conditions | Aerobic/Open Flask | Inert Atmosphere | Strictly Anhydrous/-78°C |

| Functional Group Tolerance | High (Acids, Alcohols ok) | Moderate | Low (No ketones/aldehydes) |

| Primary Risk | Incomplete conversion | Copper removal | Moisture sensitivity |

Troubleshooting Guide

Issue: Low Yield in Radical Sulfonylation (Protocol A)

-

Cause: Poor solubility of sodium sulfinate in pure DMSO.

-

Solution: Increase water content to 20-30% (v/v). The biphasic nature helps dissolve the salt while keeping the organic substrate in DMSO.

-

Alternative: Use TBHP (tert-Butyl hydroperoxide) as the oxidant instead of persulfate if the substrate is acid-sensitive (persulfate generates

byproduct).

Issue: Mixture of C5 and Lateral Products

-

Cause: Using a radical protocol with a highly electrophilic radical source that abstracts hydrogen from the methyl group (rare, but possible with specific halogens).

-

Solution: Switch to the Copper-Catalyzed method (Protocol B). The coordination of Copper to the thiazole nitrogen helps direct the reaction to the ring C5 position via a specific metallacycle intermediate.

References

-

Metal-Free Radical Sulfonylation (Minisci-Type)

-

Copper-Catalyzed Sulfonylation

-

Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates. (2017). ResearchGate.[8]

-

-

Lithiation Selectivity (Lateral vs. Ring)

-

General Minisci Reaction on Azoles

Sources

- 1. Sci-Hub. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles / Journal of the Chemical Society, Perkin Transactions 1, 1991 [sci-hub.box]

- 2. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]

- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Sulfonyl Carbazoles via Oxidative C-H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

- 8. researchgate.net [researchgate.net]

- 9. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual Remote C-H Functionalization Using Aryl Sulfonium Salts & Applications of Ruthenium η-Arene Complexes :: MPG.PuRe [pure.mpg.de]

- 13. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Preparation of DMSO Stock Solutions for 2-Methyl-1,3-thiazole-5-sulfonamide

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling Dimethyl Sulfoxide (DMSO) stock solutions of 2-Methyl-1,3-thiazole-5-sulfonamide (CAS: 105530-12-1). While this compound is a critical fragment in medicinal chemistry—often serving as a scaffold for kinase inhibitors and carbonic anhydrase antagonists—its physicochemical properties present specific challenges.

The sulfonamide moiety (

Physicochemical Profile & Solubility Logic

Before formulation, one must understand the solute-solvent interaction. 2-Methyl-1,3-thiazole-5-sulfonamide is a polar aprotic-soluble solid.[1]

| Property | Value | Implication for Stock Prep |

| Molecular Weight | 178.23 g/mol | Basis for molarity calculations. |

| Appearance | Crystalline Solid (Off-white/Pale Yellow) | Visual inspection required for homogeneity. |

| LogP | ~0.6 - 1.2 (Estimated) | Moderate lipophilicity; water solubility is limited but DMSO solubility is high. |

| pKa (Sulfonamide) | ~10.0 | Acidic proton; stable in neutral DMSO but sensitive to strong basic contaminants. |

| DMSO Solubility | High (>100 mM) | Suitable for high-concentration master stocks (e.g., 50 mM or 100 mM). |

The "Hidden Variable": DMSO Hygroscopicity

DMSO is aggressively hygroscopic.[2] At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours.

-

Risk: Water acts as an "anti-solvent" for this thiazole derivative.

-

Threshold: If water content exceeds 1-2%, 2-Methyl-1,3-thiazole-5-sulfonamide may precipitate, often invisibly as micro-crystals, altering the effective concentration of your assay.

Protocol: Preparation of Master Stock (50 mM)

Objective: Prepare 10 mL of a 50 mM Master Stock.

Equipment & Reagents[3][4][5][6]

-

Compound: 2-Methyl-1,3-thiazole-5-sulfonamide (>98% purity).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage if possible to minimize leaching.

-

Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Do NOT use Cellulose Acetate.

Step-by-Step Methodology

Step 1: Gravimetric Calculation

Target Molarity (

Expert Insight: Always weigh the solid first, then add solvent. Adding solid to a fixed volume of solvent expands the total volume (displacement effect), resulting in a concentration slightly lower than calculated.

Step 2: Dissolution (The Critical Step)

-

Weigh 89.1 mg of compound into a 20 mL amber glass vial.

-

Add 5.0 mL of Anhydrous DMSO.

-

Vortex rigorously for 60 seconds.

-

Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.

-

Add the remaining DMSO to reach exactly 10.0 mL total volume (or adjust based on mass if using gravimetric addition:

).

Step 3: Sterilization & Aliquoting

-

Pre-wet a 0.22 µm PTFE filter with 0.5 mL pure DMSO (discard flow-through).

-

Filter the stock solution into a sterile reservoir.

-

Aliquot immediately into single-use volumes (e.g., 50 µL or 100 µL) in cryovials.

-

Reasoning: This eliminates freeze-thaw cycles, which are the primary cause of compound degradation.

-

Visualizing the Workflow

The following diagram illustrates the critical decision points and failure modes in the preparation process.

Figure 1: Workflow for the preparation of a 50 mM Master Stock, emphasizing the visual quality control checkpoint.

Storage & Handling: The Freeze-Thaw Danger

DMSO freezes at 18.5°C . This high freezing point creates a specific risk profile during storage.

The "Supercooling" Phenomenon

When stored at -20°C, DMSO freezes solid. Upon thawing, it often remains liquid at temperatures below 18.5°C (supercooling) or melts unevenly.

-

The Risk: If you pipette from a partially frozen stock, you may aspirate pure solvent (which melts first) or concentrated solute, destroying the molarity accuracy.

-

The Protocol:

-

Thaw the vial completely at Room Temperature (RT) or 37°C.

-

Vortex immediately before opening to ensure homogeneity.

-

Inspect for "needles" or turbidity (signs of water contamination/precipitation).

-

Compound Stability Mechanism

The diagram below details why proper storage is non-negotiable for sulfonamides in DMSO.

Figure 2: The mechanism of stock degradation. Water absorption drives both physical precipitation and chemical hydrolysis.

Troubleshooting & QC

If precipitation is observed upon thawing or dilution:

| Observation | Probable Cause | Corrective Action |

| Cloudiness on Thaw | Incomplete mixing after melting. | Warm to 37°C for 5 mins; Vortex vigorously. |

| Crystals at Bottom | Water contamination (>2%). | Discard stock. Re-make using fresh, anhydrous DMSO. |

| Precipitate in Media | "Shock" precipitation upon dilution into aqueous buffer. | Step-wise dilution: Dilute stock 1:10 in intermediate solvent (e.g., 50% DMSO/Water) before adding to final media. |

| Yellowing over time | Oxidation or photo-degradation. | Check LC-MS. If purity <90%, discard. Store future stocks in amber vials. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide (Derivative Reference). Retrieved from [Link]

-

Engeloch, C., et al. (2008).[8] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

-

Cheng, X., et al. (2003).[6] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]